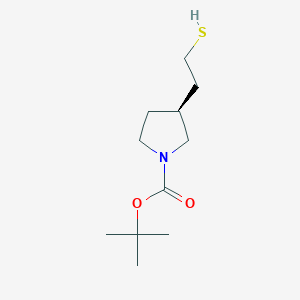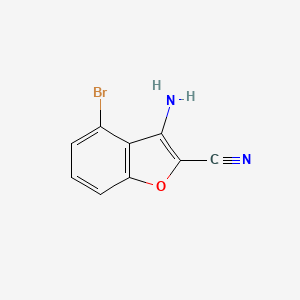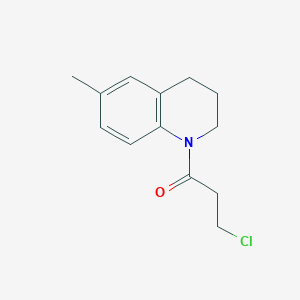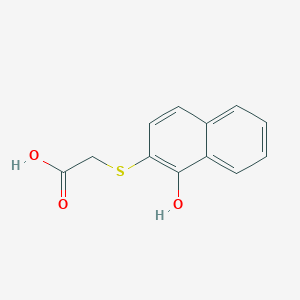
1-(4-Ethenylphenyl)-1,1,2,2,2-pentamethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane is an organosilicon compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further bonded to a silicon atom substituted with dimethyl and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethenylphenyl)-dimethyl-trimethylsilylsilane typically involves the reaction of 4-vinylphenylmagnesium bromide with chlorodimethyl(trimethylsilyl)silane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-ethenylphenyl)-dimethyl-trimethylsilylsilane can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The phenyl ring can undergo hydrogenation to form the corresponding cyclohexyl derivative.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions are typically carried out using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophiles such as lithium aluminum hydride (LiAlH4) or Grignard reagents can be used to replace the trimethylsilyl group.
Major Products Formed
Epoxides and Diols: Formed through the oxidation of the vinyl group.
Cyclohexyl Derivatives: Formed through the hydrogenation of the phenyl ring.
Substituted Silanes: Formed through nucleophilic substitution of the trimethylsilyl group.
科学的研究の応用
Chemistry
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane is used as a building block in the synthesis of more complex organosilicon compounds
Biology
In biological research, this compound can be used as a precursor for the synthesis of silicon-based biomolecules. These biomolecules can be used in the development of novel drug delivery systems and imaging agents.
Medicine
The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry. It can be used to synthesize silicon-containing analogs of pharmaceutical compounds, which may exhibit improved pharmacokinetic properties.
Industry
In the industrial sector, (4-ethenylphenyl)-dimethyl-trimethylsilylsilane is used in the production of advanced materials, such as silicone-based polymers and resins. These materials are known for their excellent thermal stability, chemical resistance, and mechanical properties.
作用機序
The mechanism by which (4-ethenylphenyl)-dimethyl-trimethylsilylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The vinyl group can undergo polymerization reactions, leading to the formation of high-molecular-weight polymers. The silicon atom, with its ability to form stable bonds with carbon and other elements, plays a crucial role in the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
(4-ethenylphenyl)trimethylsilane: Lacks the dimethyl substitution on the silicon atom.
(4-ethenylphenyl)dimethylsilane: Lacks the trimethylsilyl group.
(4-vinylphenyl)dimethylsilane: Similar structure but with a vinyl group instead of an ethenyl group.
Uniqueness
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane is unique due to the presence of both dimethyl and trimethylsilyl groups on the silicon atom. This dual substitution enhances the compound’s reactivity and allows for the introduction of multiple functional groups into organic molecules. Additionally, the vinyl group provides a site for further chemical modifications, making this compound a versatile building block in synthetic chemistry.
特性
CAS番号 |
114442-01-2 |
|---|---|
分子式 |
C13H22Si2 |
分子量 |
234.48 g/mol |
IUPAC名 |
(4-ethenylphenyl)-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C13H22Si2/c1-7-12-8-10-13(11-9-12)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |
InChIキー |
JYUUKXGWBRYQIS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(7-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11874363.png)


![4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11874395.png)




![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)

![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)

